molecular formula C12H16O2 B1265826 1-(4-Butoxyphenyl)ethanone CAS No. 5736-89-0

1-(4-Butoxyphenyl)ethanone

Cat. No.: B1265826
CAS No.: 5736-89-0
M. Wt: 192.25 g/mol
InChI Key: YYLCJWIQUFHYMY-UHFFFAOYSA-N
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Description

1-(4-Butoxyphenyl)ethanone, also known as 4'-Butoxyacetophenone, is a solid organic compound with the molecular formula C12H16O2 and a molecular weight of 192.25 g/mol . Its structure consists of a phenyl ring substituted with a butoxy group (-OC4H9) at the para position and an acetyl group (-COCH3), classifying it as a para-substituted acetophenone derivative . This compound serves as a valuable building block in organic synthesis and medicinal chemistry research. It is suitable for use as a standard in analytical chemistry; for instance, it can be analyzed using reverse-phase (RP) HPLC methodology, which is scalable and can be adapted for pharmacokinetic studies or the isolation of impurities in preparative separation . As a derivative of acetophenone, it shares characteristics with a class of compounds frequently investigated as intermediates in the synthesis of more complex molecules, including polymers, fragrances, and active pharmaceutical ingredients (APIs) . Attention: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-butoxyphenyl)ethanone
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InChI

InChI=1S/C12H16O2/c1-3-4-9-14-12-7-5-11(6-8-12)10(2)13/h5-8H,3-4,9H2,1-2H3
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InChI Key

YYLCJWIQUFHYMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
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DSSTOX Substance ID

DTXSID0063993
Record name Ethanone, 1-(4-butoxyphenyl)-
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Molecular Weight

192.25 g/mol
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CAS No.

5736-89-0
Record name 1-(4-Butoxyphenyl)ethanone
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Record name Ethanone, 1-(4-butoxyphenyl)-
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Record name Ethanone, 1-(4-butoxyphenyl)-
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Record name 1-(4-butoxyphenyl)ethan-1-one
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Synthetic Methodologies and Reaction Pathways of 1 4 Butoxyphenyl Ethanone

Direct Synthesis Approaches

Direct synthesis methods provide the most straightforward routes to 1-(4-Butoxyphenyl)ethanone, typically by forming the crucial carbon-carbon bond between the aromatic ring and the acetyl group in a single key step.

Friedel-Crafts Acylation of Phenol Derivatives

The most traditional and widely employed method for synthesizing this compound is the Friedel-Crafts acylation of an appropriately substituted aromatic precursor, namely 4-butoxybenzene (phenyl butyl ether). This reaction is a classic example of electrophilic aromatic substitution. wikipedia.orgkhanacademy.orgorganic-chemistry.org

The reaction mechanism begins with the activation of an acylating agent, typically acetyl chloride or acetic anhydride, by a strong Lewis acid catalyst such as aluminum trichloride (AlCl₃). sigmaaldrich.com This interaction generates a highly reactive acylium ion (CH₃CO⁺), which acts as the electrophile. sigmaaldrich.comdepaul.edu The electron-rich aromatic ring of 4-butoxybenzene then attacks the acylium ion. The butoxy group (-OC₄H₉) is an activating, ortho-, para- directing group, meaning it increases the nucleophilicity of the benzene (B151609) ring and directs the incoming electrophile to the positions ortho and para to itself. wisc.eduyoutube.com Due to steric hindrance from the bulky butoxy group, the acylation occurs predominantly at the para position, leading to the desired this compound with high regioselectivity. The reaction is typically completed by an aqueous workup to decompose the ketone-catalyst complex and isolate the final product. wikipedia.org

Alternative Acylation Strategies

While the classic Friedel-Crafts acylation is effective, concerns over the stoichiometric use of corrosive and moisture-sensitive catalysts like AlCl₃ have driven the development of alternative strategies. These methods aim to improve the environmental footprint, catalyst handling, and recyclability.

Milder Lewis acids can be used as alternatives to aluminum trichloride. Iron(III) chloride (FeCl₃) and boron trifluoride etherate (BF₃·OEt₂) are common choices that can catalyze the acylation of activated aromatic rings. wisc.eduorganic-chemistry.org While often requiring higher temperatures or longer reaction times compared to AlCl₃, these catalysts can offer improved selectivity and tolerance for sensitive functional groups. The choice of Lewis acid can significantly impact reaction efficiency and product yield, as summarized in the table below. organic-chemistry.orgnih.gov

Table 1: Comparison of Lewis Acids in Friedel-Crafts Acylation Note: Data is representative and actual results may vary based on specific substrates and conditions.

Lewis Acid CatalystTypical ReactivityCommon ConditionsAdvantagesDisadvantages
AlCl₃Very HighStoichiometric amounts, 0°C to RTHigh reaction ratesCorrosive, moisture-sensitive, generates significant waste
FeCl₃ModerateCatalytic or stoichiometric amounts, often requires heatingLess expensive, less moisture-sensitive than AlCl₃Lower reactivity, may require harsher conditions
BF₃·OEt₂Moderate to HighCatalytic or stoichiometric amounts, variable temperaturesEasier to handle liquid, can be highly effectiveCan be less effective for deactivated rings
ZnCl₂Low to ModerateOften requires high temperaturesInexpensiveLimited to highly activated substrates

The use of solid acid catalysts represents a significant advancement in making Friedel-Crafts reactions more sustainable. digitellinc.comresearchgate.net These catalysts are insoluble in the reaction medium, allowing for easy separation by filtration and subsequent reuse, which drastically reduces waste. google.comacs.orguva.nl

Zeolites : These are microporous aluminosilicate minerals with a well-defined pore structure. mdpi.com Zeolites like H-ZSM-5 and H-Beta have been shown to be effective catalysts for the acylation of aromatic ethers. researchgate.netscirp.orgeurekaselect.com Their acidity and shape-selective nature can enhance the yield of the desired para-isomer by sterically hindering the formation of the ortho-isomer within their pores. mdpi.comscirp.org

Sulfonated Resins : These are polymer-based materials, such as polystyrene, functionalized with sulfonic acid (-SO₃H) groups. acs.orgmdpi.comrapp-polymere.com Resins like Amberlyst act as strong Brønsted acid catalysts. seplite.comresearchgate.net They are effective in promoting the acylation of activated aromatic compounds under relatively mild conditions and can be regenerated and reused multiple times. mdpi.com

Table 2: Performance of Heterogeneous Catalysts in Acylation of Anisole (a model substrate) Note: Anisole is a close structural analog of 4-butoxybenzene and is often used in catalyst screening studies. Results are indicative of performance.

Catalyst TypeExampleTypical Temperature (°C)Conversion (%)Selectivity for para-isomer (%)
ZeoliteH-Beta90 - 140~80 - 95>95
ZeoliteH-ZSM-5100 - 160~70 - 90>98 mdpi.com
ZeoliteMordenite100 - 150>99 scirp.org>99 scirp.org
Sulfonated ResinAmberlyst-1580 - 120~60 - 85~90 - 95

Palladium-Catalyzed Carbonylation Reactions

A more modern and mechanistically distinct approach involves palladium-catalyzed carbonylation. uni-rostock.de These reactions create the ketone functionality by introducing a carbonyl group (CO) between two organic fragments. nih.gov For the synthesis of this compound, a potential route would be the palladium-catalyzed carbonylative cross-coupling of a 4-butoxy-substituted aryl precursor (like 4-butoxyiodobenzene or 4-butoxyphenylboronic acid) with a methylating agent under an atmosphere of carbon monoxide. liv.ac.ukacs.org

The general catalytic cycle involves the oxidative addition of the aryl precursor to a Pd(0) complex, followed by the insertion of a CO molecule into the palladium-carbon bond to form a palladium-acyl intermediate. liv.ac.uk This intermediate then undergoes reaction with the methylating agent (e.g., via transmetalation) and subsequent reductive elimination to yield the final ketone product and regenerate the Pd(0) catalyst. liv.ac.uk While often requiring more complex starting materials and conditions, these methods offer excellent functional group tolerance and alternative synthetic strategies. nih.govresearchgate.net

Reaction of para-substituted iodobenzenes with carbon monoxide sources and nucleophiles

The synthesis of this compound can be effectively achieved through palladium-catalyzed carbonylation reactions. mdpi.com This method is a cornerstone in organic synthesis for introducing a carbonyl group into an organic substrate. scientificupdate.comwiley-vch.de The process utilizes a para-substituted iodobenzene, specifically 1-butoxy-4-iodobenzene, as the aromatic electrophile.

The reaction proceeds in the presence of a palladium catalyst, a source of carbon monoxide (CO), and a suitable nucleophile. scientificupdate.com The catalytic cycle typically involves the oxidative addition of the aryl iodide to a low-valent palladium complex. Subsequently, carbon monoxide inserts into the palladium-carbon bond, forming an aroyl-palladium intermediate. scientificupdate.com The final step involves a reaction with a nucleophile, which in the synthesis of this compound would be a methyl group source, followed by reductive elimination to yield the final ketone product and regenerate the palladium catalyst. scientificupdate.com Various palladium precursors and ligands can be employed to optimize the reaction's efficiency and selectivity. scientificupdate.comresearchgate.net

ComponentRole in SynthesisExample
Aryl Halide Aromatic backbone provider1-Butoxy-4-iodobenzene
Catalyst Facilitates the reaction cyclePalladium(II) acetate (B1210297), PdI₂ mdpi.comunipr.it
Carbonyl Source Provides the carbonyl (C=O) groupCarbon Monoxide (CO) gas britannica.com
Nucleophile Provides the methyl groupOrganometallic reagents (e.g., methyltin or methylboron compounds)
Base/Solvent Controls reaction conditionsTriethylamine, DMF researchgate.net
Advantages: High Selectivity, Functional Group Tolerance, Potential for One-Pot Synthesis

The palladium-catalyzed carbonylation approach offers several distinct advantages for the synthesis of aromatic ketones like this compound.

High Selectivity : These catalytic systems can exhibit excellent product selectivity. researchgate.net By carefully selecting the catalyst, ligands, and reaction conditions, side reactions can be minimized, leading to high yields of the desired ketone. For instance, reaction parameters can be tuned to prevent double carbonylation, ensuring the formation of the mono-carbonyl product. researchgate.net

Functional Group Tolerance : A significant advantage of palladium-catalyzed reactions is their compatibility with a wide array of functional groups. The reaction conditions are generally mild enough that other sensitive groups on the aromatic substrate can remain intact, which is crucial for the synthesis of complex molecules. unipr.it

AdvantageDescription
High Selectivity Reaction conditions can be optimized to yield the desired ketone product with high purity, avoiding side products like α-ketoamides. researchgate.net
Functional Group Tolerance The mild nature of the catalysis allows for the presence of various other functional groups on the starting materials without interference. unipr.it
One-Pot Synthesis Enables the combination of multiple reaction steps without isolating intermediates, saving time and resources. scientificupdate.comresearchgate.net
Disadvantages: Cost of Catalysts, CO Handling Requirements

Despite its advantages, this synthetic route has notable drawbacks that must be considered, particularly for large-scale production.

CO Handling Requirements : Carbon monoxide is a colorless, odorless, and highly toxic flammable gas. scientificupdate.combritannica.com Its use requires specialized equipment, such as dedicated gas lines, pressure-rated reactors, and effective ventilation systems to ensure safety. reddit.com The handling and storage of high-pressure CO cylinders also present logistical and safety challenges, leading some researchers to develop methods for generating CO in situ from safer precursors. scientificupdate.comreddit.com

DisadvantageDescription
Cost of Catalysts The high price of palladium, a precious metal, contributes significantly to the overall cost of the synthesis. researchgate.net
CO Handling Requirements Carbon monoxide is toxic and flammable, necessitating specialized equipment and stringent safety protocols for its use and storage. britannica.comreddit.com

Derivatization and Synthetic Transformations

Reactions at the Ketone Functional Group

The ketone moiety in this compound is a versatile functional group that can undergo a variety of synthetic transformations, allowing for the creation of diverse derivatives.

The carbonyl group of this compound can be readily reduced to a secondary alcohol, 1-(4-butoxyphenyl)ethanol. This transformation is typically accomplished using metal hydride reagents.

Sodium Borohydride (NaBH₄) : This is a mild and selective reducing agent commonly used for the reduction of ketones and aldehydes. youtube.comumn.edu The reaction is typically performed in a protic solvent such as methanol or ethanol at room temperature. youtube.comrsc.org NaBH₄ offers the advantage of being safer to handle than more powerful reducing agents and does not typically reduce other functional groups like esters or carboxylic acids. rsc.org

ReagentSolventReactivityKey Features
Sodium Borohydride (NaBH₄) Protic (e.g., Ethanol, Methanol) youtube.comMild, selective for aldehydes and ketones umn.eduSafer to handle; compatible with many functional groups. rsc.org
Lithium Aluminum Hydride (LiAlH₄) Aprotic (e.g., THF, Diethyl Ether) rsc.orgStrong, reduces most carbonyl functional groups rsc.orgHighly reactive with water and protic solvents; less selective.

The oxidation of this compound can be directed to cleave the molecule and form a carboxylic acid. A common transformation for methyl ketones is the conversion to the corresponding carboxylic acid, which in this case would be 4-butoxybenzoic acid.

This can be achieved via the haloform reaction, using an oxidant like sodium hypochlorite, which converts the methyl group into chloroform while oxidizing the remaining fragment to the carboxylate. Strong oxidizing agents can also achieve oxidative cleavage.

Potassium Permanganate (KMnO₄) : Under harsh conditions (e.g., heat, strong base or acid), potassium permanganate can oxidatively cleave the bond between the carbonyl carbon and the methyl group to yield 4-butoxybenzoic acid.

Chromium Trioxide (CrO₃) : Similar to KMnO₄, chromium-based oxidants can be used for oxidative cleavage, although their toxicity and disposal issues have led to a decline in their use.

Another important oxidative reaction for ketones is the Baeyer-Villiger oxidation, which would convert this compound into an ester (4-butoxyphenyl acetate) using a peroxyacid. This ester can then be hydrolyzed to yield a phenol and acetic acid, a different pathway than direct conversion to a carboxylic acid.

Reagent/ReactionProductDescription
Sodium Hypochlorite (Haloform Reaction) 4-Butoxybenzoic AcidA mild method specific for methyl ketones, converting the acetyl group into a carboxylic acid.
Potassium Permanganate (KMnO₄) 4-Butoxybenzoic AcidA strong oxidizing agent that can achieve oxidative cleavage under forcing conditions.
Peroxyacids (Baeyer-Villiger Oxidation) 4-Butoxyphenyl acetateThis reaction inserts an oxygen atom between the carbonyl carbon and the larger group, forming an ester.
Hydrazone Formation for Nitrogen-Containing Compounds

The reaction of this compound with hydrazine or its derivatives leads to the formation of hydrazones. This condensation reaction involves the nucleophilic attack of the hydrazine on the carbonyl carbon of the acetyl group, followed by the elimination of a water molecule. The resulting hydrazone contains a C=N-N bond. A specific example is the formation of this compound (4-methylphenyl)hydrazone.

Synthesis of Thiadiazoles via N-tosylhydrazones

While a direct synthesis of thiadiazoles from the N-tosylhydrazone of this compound is not explicitly detailed in the provided search results, a general synthetic route for 1,3,4-thiadiazoles from N-tosylhydrazones has been established. This method provides a versatile approach to constructing nitrogen- and chalcogen-containing heterocycles. nih.gov The reaction typically involves the use of N-tosylhydrazones as substrates for a diversity-oriented synthesis. organic-chemistry.org In the presence of N-chlorosuccinimide (NCS), N-tosylhydrazonoyl chlorides are formed in situ, which can then undergo cyclization to form the desired heterocycles under mild conditions. organic-chemistry.org For the synthesis of 1,3,4-thiadiazoles, potassium thiocyanate (KSCN) is used as an odorless reaction partner. organic-chemistry.org Optimization studies have shown that BF₃·OEt₂ in dichloroethane (DCE) can provide high yields for these types of reactions. organic-chemistry.org

Table 1: General Conditions for Thiadiazole Synthesis from N-Tosylhydrazones

Reactants Reagents Solvent Notes
Aldol Condensation Reactions with Acetone and p-Anisaldehyde

Aldol condensation is a fundamental carbon-carbon bond-forming reaction that this compound can undergo due to the presence of α-hydrogens on its acetyl group.

With acetone, a mixed aldol condensation can occur. In a base-catalyzed reaction, acetone forms an enolate which then acts as a nucleophile, attacking the carbonyl carbon of this compound. Subsequent dehydration of the β-hydroxy ketone intermediate yields an α,β-unsaturated ketone.

The reaction with p-anisaldehyde, which lacks α-hydrogens and cannot form an enolate, proceeds in a more controlled manner. organic-chemistry.org In a base-catalyzed mixed aldol condensation, the enolate of this compound attacks the more electrophilic carbonyl carbon of p-anisaldehyde. organic-chemistry.org The resulting aldol addition product readily undergoes dehydration to form a chalcone derivative, specifically an α,β-unsaturated carbonyl compound. nih.gov

Table 2: Typical Conditions for Aldol Condensation

Ketone Aldehyde/Ketone Catalyst Solvent Product Type
This compound Acetone Base (e.g., NaOH) Ethanol/Water α,β-Unsaturated Ketone
Oximation Reactions

The carbonyl group of this compound readily reacts with hydroxylamine (NH₂OH) to form an oxime. This reaction is a condensation reaction where the ketone is treated with hydroxylamine, often in the presence of a weak base like pyridine, to yield the corresponding ketoxime. The product, this compound oxime, features a C=N-OH functional group in place of the carbonyl group.

Reactions Involving the Butoxy Group and Aromatic Ring

The butoxy group and the aromatic ring of this compound also participate in specific chemical transformations, although reactions directly involving the butoxy group are less common due to the stability of the aryl ether linkage.

Nucleophilic Substitution of the Butoxy Group

Direct nucleophilic substitution of the butoxy group on the aromatic ring of this compound is generally not a facile reaction. Aryl ethers are known for their chemical stability, and the cleavage of the C-O bond is uncommon without specialized reagents or harsh conditions. wikipedia.org For a nucleophilic aromatic substitution (SNAr) to occur, the aromatic ring typically needs to be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. chemistrysteps.com The acetyl group in this compound, while electron-withdrawing, is generally not sufficient to activate the butoxy group for SNAr reactions under standard conditions. Cleavage of the aryl ether bond to yield the corresponding phenol typically requires strong acids like hydrohalic acids or strongly basic agents. wikipedia.orgorganic-chemistry.org

Regioselective C-H Alkylation via Ruthenium Catalysis

The aromatic ring of this compound can undergo regioselective C-H functionalization. Ruthenium-catalyzed reactions have been shown to facilitate the ortho-alkenylation of aromatic ketones. organic-chemistry.org This process involves a chelation-assisted C-H bond activation, where the carbonyl oxygen of the acetyl group directs the ruthenium catalyst to the ortho position of the aromatic ring. organic-chemistry.org This leads to the formation of a metallacycle intermediate, which then reacts with an alkene to yield the ortho-alkenylated product with high regioselectivity. organic-chemistry.org While the specific alkylation of this compound is not detailed, the principle of ortho-direction by the acetyl group is well-established for acetophenone (B1666503) derivatives. organic-chemistry.orgelsevierpure.com

Table 3: General Scheme for Ruthenium-Catalyzed Ortho-Functionalization

Substrate Catalyst System Reactant Directing Group Position of Functionalization
Cross-Coupling Reactions

While direct synthesis of this compound via cross-coupling is less common, related strategies are pivotal for creating its precursors or analogues. Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for forming carbon-carbon bonds. orgsyn.org For instance, a common precursor, 4'-bromoacetophenone, can be coupled with various organoboron reagents. orgsyn.org The synthesis of aryl ketones is a key application of these reactions, often using acyl chlorides or aryl halides as electrophiles. mdpi.com

In a related context, visible-light-promoted C-S cross-coupling reactions have been used to synthesize thioether derivatives of acetophenones, starting from compounds like 4'-bromoacetophenone. orgsyn.org This highlights the utility of halogenated acetophenones as versatile building blocks in modern organic synthesis, which can then be further modified to produce derivatives like this compound. The bromothiophene moiety, for example, is a well-established component for Suzuki, Stille, or Sonogashira couplings, allowing for the introduction of diverse substituents. nbinno.com

Synthesis of Complex Organic Molecules as Intermediates

This compound is a valuable starting material for synthesizing a wide array of more complex organic structures. Its ketone group allows for classic carbonyl chemistry, while the butoxy-substituted phenyl ring influences the electronic properties and reactivity of the molecule. It is frequently employed in the construction of biologically active compounds and heterocyclic systems. researchgate.net

One of the most prominent applications of this compound is in the synthesis of chalcones. Chalcones are 1,3-diaryl-2-propen-1-ones, which serve as precursors for flavonoids and possess a wide range of biological activities. nih.govjetir.org They are typically synthesized through the Claisen-Schmidt condensation, an aldol condensation reaction between an acetophenone derivative and a benzaldehyde derivative in the presence of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). nih.govresearchgate.net

In this reaction, this compound provides the acetophenone component. The reaction involves the deprotonation of the α-carbon of the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. Subsequent dehydration yields the characteristic α,β-unsaturated carbonyl system of the chalcone. jetir.org

Table 1: Synthesis of Chalcone Derivatives from this compound

Reactant 1Reactant 2 (Aromatic Aldehyde)Product (Chalcone Derivative)Catalyst
This compoundBenzaldehyde1-(4-Butoxyphenyl)-3-phenylprop-2-en-1-oneKOH/EtOH
This compound4-Chlorobenzaldehyde1-(4-Butoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-oneNaOH
This compound4-Methoxybenzaldehyde1-(4-Butoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-oneKOH
Synthesis of Heterocyclic Compounds (e.g., Pyrimidines, Pyrazolines, Flavones)

The chalcones derived from this compound are versatile intermediates for the synthesis of various heterocyclic compounds. researchgate.net The α,β-unsaturated ketone moiety in chalcones is an excellent Michael acceptor and can react with a variety of dinucleophiles to form five- or six-membered rings.

Pyrazolines: The reaction of a chalcone with hydrazine hydrate leads to the formation of pyrazoline derivatives. For example, cyclocondensation of a chalcone with hydrazine hydrate in acetic acid can yield N-acetyl-pyrazoline derivatives. researchgate.net

Pyrimidines: Pyrimidine rings can be constructed by reacting chalcones with amidine derivatives like guanidine hydrochloride. researchgate.net The reaction proceeds through a Michael addition followed by intramolecular cyclization and dehydration.

Flavones: Flavones, a class of flavonoids, can be synthesized from chalcones through oxidative cyclization. This transformation is often mediated by reagents like iodine in dimethyl sulfoxide (DMSO).

The carbonyl group of this compound is amenable to standard transformations like the Wittig reaction, while its derivatives can participate in cycloadditions such as the Diels-Alder reaction.

Wittig Reaction: The Wittig reaction is a powerful method for converting ketones and aldehydes into alkenes. masterorganicchemistry.com this compound can react with a phosphonium ylide (Wittig reagent) to replace the carbonyl oxygen with a carbon-carbon double bond. masterorganicchemistry.com This provides a route to synthesize various substituted styrenes and other alkene-containing molecules, which can be valuable for polymer synthesis or as intermediates for further reactions. The reaction proceeds through the formation of a betaine intermediate, which collapses to an oxaphosphetane that subsequently fragments to give the desired alkene and triphenylphosphine oxide. masterorganicchemistry.com

Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition used to form six-membered rings. masterorganicchemistry.com While this compound itself is not a typical diene or dienophile, it can be converted into a suitable reactant. For example, a Wittig reaction could be used to transform the ketone into a 1,3-diene derivative. This resulting diene could then react with a dienophile (an alkene or alkyne, often with electron-withdrawing groups) to construct complex cyclic or polycyclic architectures. masterorganicchemistry.comscribd.com

Spectroscopic and Computational Characterization in Academic Research

Spectroscopic Analysis Techniques

Spectroscopic methods are fundamental in the structural determination and characterization of 1-(4-butoxyphenyl)ethanone. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed insights into the molecular framework and functional groups present in the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei within a molecule. For this compound, ¹H NMR, ¹³C NMR, and various 2D NMR techniques have been employed to confirm its structure. mdpi.comnih.gov

Proton NMR (¹H NMR) spectroscopy provides information about the number of different types of protons and their neighboring environments. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons, the protons of the butoxy group, and the acetyl protons are observed.

The aromatic protons typically appear as two doublets in the downfield region of the spectrum, a characteristic pattern for a 1,4-disubstituted benzene (B151609) ring. rsc.org The protons of the butoxy group give rise to signals corresponding to the methyl, two methylene (B1212753), and the oxymethylene groups. The acetyl group protons appear as a sharp singlet.

Table 1: ¹H NMR Spectroscopic Data for this compound

Proton Assignment Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz
Aromatic (ortho to C=O) ~7.94 Doublet ~8.8
Aromatic (ortho to O-Bu) ~6.94 Doublet ~8.8
-OCH₂- ~4.05 Triplet ~6.5
Acetyl (-COCH₃) ~2.55 Singlet N/A
-CH₂- (next to O) ~1.78 Multiplet
-CH₂- ~1.50 Multiplet
-CH₃ ~0.98 Triplet ~7.4

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. rsc.org

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the structure of the carbon backbone of a molecule. The spectrum of this compound shows distinct resonances for each unique carbon atom in the molecule, including the carbonyl carbon, the aromatic carbons, and the carbons of the butoxy group.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon Assignment Chemical Shift (δ) in ppm
C=O ~196.8
C-O (aromatic) ~163.5
C-C=O (aromatic) ~130.6
Aromatic CH (ortho to C=O) ~130.5
Aromatic CH (ortho to O-Bu) ~114.2
-OCH₂- ~68.0
-CH₂- (next to O) ~31.1
-CH₂- ~19.2

-CH₃ | ~13.8 | Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are instrumental in confirming the complete and unambiguous assignment of ¹H and ¹³C NMR signals. nih.govmdpi.com

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu In this compound, COSY would confirm the coupling between the adjacent methylene protons in the butoxy chain and the coupling between the ortho and meta protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly attached proton and carbon atoms. columbia.edu It is used to assign the signals of protonated carbons by linking the ¹H and ¹³C NMR data. For instance, the signal for the -OCH₂- protons would correlate with the signal for the -OCH₂- carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons over two to three bonds. sdsu.educolumbia.edu It is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, HMBC would show a correlation between the acetyl protons and the carbonyl carbon, as well as the aromatic carbon to which the acetyl group is attached.

NMR spectroscopy is a crucial analytical method in studies involving the stereoselective bioreduction of ketones like this compound. mdpi.com In these studies, the ketone is reduced to the corresponding secondary alcohol, 1-(4-butoxyphenyl)ethanol, using biocatalysts such as whole cells of marine-derived fungi. researchgate.net NMR is used to confirm the structure of the resulting alcohol product. Furthermore, by using chiral shift reagents or by converting the alcohol to a diastereomeric derivative, NMR can be employed to determine the enantiomeric excess (ee) of the product, providing insight into the stereoselectivity of the bioreduction process. mdpi.comresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. nih.govnist.gov

A strong absorption band is observed for the carbonyl (C=O) stretching vibration of the ketone group. The spectrum also shows absorptions corresponding to the C-O stretching of the ether linkage and the C-H stretching of the aromatic and aliphatic parts of the molecule.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Wavenumber (cm⁻¹)
Aromatic C-H Stretching ~3100-3000
Aliphatic C-H Stretching ~2960-2870
Carbonyl (C=O) Stretching ~1680
Aromatic C=C Stretching ~1600, 1575
Ether (Ar-O-C) Asymmetric Stretching ~1250
Ether (Ar-O-C) Symmetric Stretching ~1170

Note: Wavenumbers are approximate and can vary based on the sample preparation method (e.g., neat, KBr pellet, or solution). nih.gov

Table of Compound Names Mentioned

Compound Name
This compound
4'-Butoxyacetophenone

Computational and Theoretical Studies

Computational chemistry provides valuable insights into the molecular properties of this compound, often complementing experimental data.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. tandfonline.combohrium.com In the study of compounds similar to this compound, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to optimize the ground state geometry and predict vibrational wavenumbers, infrared intensities, and Raman activities. tandfonline.com

These theoretical calculations allow for a detailed interpretation of experimental spectra by assigning specific vibrational modes. tandfonline.com Furthermore, DFT is used to determine key electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). tandfonline.com The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's stability and reactivity. researchgate.net Theoretical studies can also predict other properties like ionization potential, electron affinity, and electronegativity. tandfonline.com

Quantum Chemical Analysis

Quantum chemical analysis, often employing methods like Density Functional Theory (DFT), involves a broad range of calculations to determine a molecule's electronic structure and properties. tandfonline.com These calculations can optimize the molecule's geometry, predict its vibrational frequencies (for comparison with experimental IR and Raman spectra), and compute various electronic properties. dergipark.org.tr

A full quantum chemical analysis of this compound would provide its optimized bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional picture of the molecule. Such studies on similar acetophenone (B1666503) derivatives have been used to interpret experimental spectroscopic data and understand how different substituent groups influence the molecular structure and electronic properties. nih.govijrat.org

Natural Bond Orbital (NBO) Analysis for Molecular Stability and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that examines the interactions between filled and vacant orbitals within a molecule. It provides a detailed understanding of charge transfer, hyperconjugative interactions, and intramolecular bonding, which all contribute to molecular stability. The analysis quantifies the stabilization energy (E(2)) associated with the delocalization of electrons from a filled donor NBO to an empty acceptor NBO. figshare.com

Topological Studies (Electron Localized Function, Localized Orbital Locator, Reduced Density Gradient Analysis)

Topological studies of electron density provide a deeper understanding of chemical bonding and non-covalent interactions. Key methods include:

Electron Localization Function (ELF): Maps the likelihood of finding an electron pair, providing a clear visualization of core electrons, covalent bonds, and lone pairs. tandfonline.com

Localized Orbital Locator (LOL): Similar to ELF, LOL analysis helps in identifying regions of high electron localization, offering insights into bonding patterns. tandfonline.com

Reduced Density Gradient (RDG) Analysis: A method used to identify and visualize weak non-covalent interactions, such as van der Waals forces and hydrogen bonds, which are crucial for understanding molecular packing and interactions. tandfonline.com

A topological analysis of this compound would offer a detailed map of its electron distribution. ELF and LOL would precisely locate the covalent bonds and the lone pairs on the oxygen atoms. An RDG analysis would reveal the nature and strength of any intramolecular non-covalent interactions, such as those between the butoxy chain and the aromatic ring, contributing to its conformational preferences. tandfonline.comtandfonline.com

Molecular Docking Simulations for Biological Activity Prediction

Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). These simulations are widely used in drug discovery to predict the binding affinity and mode of interaction between a small molecule and a protein target. The results are often reported as a docking score, which estimates the binding energy. bohrium.com

While a number of studies have performed molecular docking on related compounds to explore potential biological activities like anticancer or antimicrobial effects, specific molecular docking research targeting this compound against particular biological targets is not prominently featured in the surveyed academic literature. tandfonline.combohrium.com If such studies were conducted, they would involve docking this compound into the active site of a specific enzyme or receptor to predict its potential as an inhibitor or modulator, thereby guiding further experimental validation for therapeutic applications.

Solvent Effect Studies

The influence of solvents on the electronic and structural properties of a molecule is a critical area of study, often investigated using computational models like the Polarizable Continuum Model (PCM). These studies can predict how properties such as UV-Vis absorption spectra, dipole moments, and the energies of frontier molecular orbitals (HOMO and LUMO) shift in response to solvents of varying polarity. Such research provides insight into solvatochromism and can help in understanding reaction mechanisms in solution. Despite the common application of these methods to similar aromatic ketones, there are currently no published studies detailing the effect of different solvents on the spectroscopic or electronic characteristics of this compound.

Non-linear Optical (NLO) Characteristics

Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics. The key to NLO activity in organic molecules often lies in the presence of an electron-donating group and an electron-accepting group connected by a π-conjugated system, which can lead to a large molecular hyperpolarizability (β). The this compound structure, with its electron-donating butoxy group and electron-withdrawing acetyl group connected by a phenyl ring, suggests potential for NLO properties.

Computational chemistry, particularly DFT calculations, is a powerful tool for predicting NLO characteristics by calculating parameters such as dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). While numerous studies report NLO properties for structurally related chalcones and other aromatic ketones, there is no available research in the scientific literature that computationally predicts or experimentally measures the NLO characteristics of this compound. Consequently, no data on its hyperpolarizability or other NLO parameters can be presented.

Medicinal Chemistry and Biological Activity Research

Pharmacological Investigations and Potential Therapeutic Applications

Research into acetophenone (B1666503) derivatives, the chemical class to which 1-(4-Butoxyphenyl)ethanone belongs, has uncovered a wide spectrum of biological activities. These naturally occurring phenolic compounds, found in numerous plant families and fungi, serve as foundational structures for the development of new therapeutic agents. nih.gov

Antimicrobial and Antifungal Activities

The acetophenone scaffold is a key feature in various compounds exhibiting antimicrobial and antifungal properties. While direct studies on this compound are not extensively documented, research on its analogues provides significant insight into its potential in this area.

Derivatives of p-hydroxyacetophenone have demonstrated notable antifungal activity against pathogenic fungi, including Candida species and various dermatophytes. nih.gov Similarly, a broad range of acetophenone derivatives have been synthesized and tested against phytopathogenic fungi, with some showing more potent effects than commercial fungicides like hymexazol. nih.gov

Specific examples highlight the versatility of the acetophenone core:

1-(4-Amino-2-hydroxyphenyl)ethanone (AHE) , isolated from the endophytic fungus Phomopsis liquidambari, has been shown to inhibit quorum sensing in Pseudomonas aeruginosa. This mechanism disrupts bacterial communication and virulence factor production, suggesting AHE could be a valuable agent against bacterial infections. nih.govresearchgate.net

Xanthoxylin , a hydroxyacetophenone isolated from Melicope borbonica, displays antifungal activity against Candida albicans and Penicillium expansum. acgpubs.org

Other hydroxyacetophenone isomers, such as 2′,4′-dihydroxy-3′-methylacetophenone , also possess antifungal capabilities. acgpubs.org

The research indicates that substitutions on the phenyl ring of the acetophenone structure are crucial for determining the spectrum and potency of antimicrobial and antifungal effects.

Table 1: Antimicrobial and Antifungal Activity of Acetophenone Derivatives
CompoundActivity TypeTarget Organism(s)Key Findings
p-Hydroxyacetophenone derivativesAntifungalCandida spp., dermatophytesExhibited antifungal activity with MIC values between 500 and 1000 µg/mL. nih.gov
1-(4-Amino-2-hydroxyphenyl)ethanone (AHE)Antibacterial (Quorum Sensing Inhibition)Pseudomonas aeruginosaSuppressed the secretion of virulence factors by inhibiting the quorum sensing system. nih.govresearchgate.net
XanthoxylinAntifungalCandida albicans, Penicillium expansumDemonstrated notable antifungal effects. acgpubs.org

Anticancer and Antitumor Properties

The acetophenone structure is a precursor for chalcones, a class of compounds widely recognized for their anticancer properties. nih.gov Chalcones and other acetophenone derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells, making them promising candidates for chemotherapy research. nih.gov

Studies on specific acetophenone derivatives have demonstrated cytotoxic effects against various cancer cell lines:

1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone (B97240) (DMHE) , isolated from Phaleria macrocarpa fruits, showed a significant cytotoxic effect against the HT-29 human colon adenocarcinoma cell line in a dose- and time-dependent manner. researchgate.net

Natural acetophenone derivatives, as a class, have been reported to possess cytotoxic activities against various cancer cells. nih.gov

The 1,4-naphthoquinone scaffold, which is sometimes derivatized with structures resembling acetophenones, is also a prominent source of compounds with anticancer activity. nih.gov

These findings underscore the potential of the acetophenone core as a building block for the design of novel anticancer agents.

Table 2: Anticancer and Antitumor Properties of Acetophenone Derivatives
CompoundCancer Cell LineObserved Effect
1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone (DMHE)HT-29 (Human Colon Adenocarcinoma)Exhibited good cytotoxic effect in a dose- and time-dependent manner. researchgate.net
Chalcones (Acetophenone-derived)Various human cell linesCapable of inducing apoptosis in cancer cells. nih.gov

Anti-inflammatory Activity

Several acetophenone derivatives have been investigated for their ability to modulate inflammatory pathways. Inflammation is a key factor in many chronic diseases, and compounds that can control it are of great therapeutic interest.

Research has identified specific hydroxy- and methoxy-substituted acetophenones with anti-inflammatory effects:

2′-Hydroxy-4′-methoxyacetophenone is recognized as an anti-inflammatory agent. acgpubs.org

Essential oils from certain Rhododendron species, containing compounds like 4-Hydroxy-3-methylacetophenone , have demonstrated anti-inflammatory activity by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.gov

A related compound, 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol , isolated from Juglans mandshurica, significantly inhibited the production of inflammatory mediators NO and prostaglandin E2 in macrophage cells. nih.gov

The mechanism of action for many of these compounds involves the inhibition of key inflammatory enzymes and signaling pathways, such as NF-κB and MAPK. nih.gov

Analgesic Effects

The search for new pain management therapies has led researchers to explore various chemical scaffolds, including acetophenones. Certain derivatives have shown promise as analgesic agents, acting on pathways that mediate pain signals.

Specifically, simple methoxy-substituted acetophenones have been identified with pain-relieving properties:

2′-Hydroxy-4′-methoxyacetophenone is used as both an antipyretic and an analgesic agent. acgpubs.org

3′-Hydroxy-4′-methoxyacetophenone has also been reported to possess analgesic activity. acgpubs.org

The analgesic effects of these compounds suggest that the acetophenone core, with appropriate substitutions, can be a valuable template for developing new non-opioid pain relievers.

Neurological Effects

The ability of a compound to exert effects on the central nervous system (CNS) is heavily dependent on its physicochemical properties, such as its ability to cross the blood-brain barrier. nih.gov Moderately lipophilic compounds often show better CNS penetration. nih.gov While direct experimental data on the neurological effects of this compound is scarce, its molecular structure suggests it may have the potential for CNS activity.

Research on structurally distinct heterocyclic compounds, such as pyridodiazepinones, has shown that they can possess CNS activity, including analgesic and motor effects in animal models. nih.gov However, further investigation is required to determine if the acetophenone class of compounds, including this compound, has any significant or therapeutic effects on the central nervous system.

Antioxidant Properties

Oxidative stress is implicated in a wide range of diseases, and compounds with antioxidant activity can help mitigate cellular damage caused by free radicals. The phenolic nature of many acetophenone derivatives makes them prime candidates for antioxidant activity.

Studies have shown that the substitution pattern on the phenyl ring plays a critical role in the antioxidant capacity of these molecules. Research on a series of para-alkoxy-phenylcarbamic acid esters demonstrated that the para-position for the alkoxy group, as seen in this compound, was the most favorable for antioxidative efficiency. researchgate.net The general class of natural acetophenones has also been noted for its antioxidant activities. nih.gov These findings suggest a promising role for this compound and related p-alkoxyacetophenones as potential antioxidant agents.

Other Potential Biological Activities of Related Compounds

While research specifically targeting this compound is limited, studies on structurally similar acetophenone derivatives suggest a range of potential biological activities. These activities are largely influenced by the nature and position of substituents on the phenyl ring.

Antimicrobial and Antifungal Activity:

Hydroxyacetophenone derivatives have demonstrated notable antibacterial and antifungal properties. core.ac.ukacgpubs.org For instance, certain synthetic hydroxyacetophenone-tetrazole hybrids have shown broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal species, with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 128 µg/ml. acgpubs.org Dihydroxyacetophenone derivatives, particularly brominated ones, have exhibited powerful antibacterial activity against drug-resistant Gram-negative bacteria like Pseudomonas aeruginosa. nih.gov The presence of hydroxyl groups and halogen atoms appears to be a key factor in the antimicrobial efficacy of these compounds. core.ac.uk Chalcones derived from 4-hydroxyacetophenone have also been reported to possess antibacterial activity against multidrug-resistant bacteria. researchgate.net Furthermore, 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone has shown significant antifungal activity against Candida albicans. researchgate.net

Antiviral Activity:

Certain acetophenone derivatives have been investigated for their antiviral effects. For example, ω-aminoacetophenones containing amino and hydroxyl groups on the aromatic nucleus have shown activity against the influenza virus. nih.gov Another study reported that a specific acetophenone hydrazone derivative provided protection against lethal infections with cardioviruses, Semliki forest virus, and vaccinia virus in mice. nih.gov Chalcones and their derivatives have also been studied for their antiviral effects, targeting various viral enzymes. cell.com

Antioxidant Activity:

Acetophenone benzoylhydrazones have been designed and synthesized as potential antioxidant agents. These compounds, which contain both hydrazone and phenolic hydroxyl moieties, have demonstrated reducing ability and radical-scavenging activity in various assays. nih.gov

Anticonvulsant Activity:

The structural features of certain drug classes, including hydantoins, barbiturates, and benzodiazepines, are considered important for anticonvulsant activity. slideshare.netslideshare.netyoutube.comcopbela.org While not directly acetophenones, these structures provide insights into the pharmacophores that can be explored. SAR studies on these classes suggest that factors like N-methylation and the presence of specific substituents can influence activity against different types of seizures. slideshare.netslideshare.net

Table 1: Summary of Potential Biological Activities of Acetophenone Derivatives

Biological Activity Compound Class/Derivative Key Findings
Antimicrobial Hydroxyacetophenone-tetrazole hybrids Broad-spectrum activity with MIC values of 4-128 µg/ml. acgpubs.org
Dihydroxyacetophenones Powerful activity against Pseudomonas aeruginosa. nih.gov
Antifungal 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone Active against Candida albicans. researchgate.net
Antiviral ω-aminoacetophenones Activity against influenza virus. nih.gov
Acetophenone hydrazone derivative Protection against cardioviruses, Semliki forest virus, and vaccinia virus. nih.gov
Antioxidant Acetophenone benzoylhydrazones Demonstrated reducing ability and radical-scavenging activity. nih.gov

Mechanism of Action and Biological Interactions

The biological effects of this compound and its analogs are predicated on their interactions with cellular components and their ability to traverse biological membranes.

Acetophenone derivatives have been shown to interact with various biological targets, including enzymes and receptors.

Enzyme Inhibition: Certain benzonate derivatives of acetophenone have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism. The most active of these compounds was found to be a mixed-type inhibitor, suggesting it binds to both the free enzyme and the enzyme-substrate complex, leading to conformational changes in the enzyme. nih.gov

The interaction of small molecules with cellular targets can lead to the modulation of entire biochemical pathways. For example, 2'-hydroxy-4'-alkoxy chalcone derivatives have been shown to induce the mitochondrial apoptotic pathway in cancer cells. These compounds were found to regulate the expression of Bax and Bcl-2 proteins and increase the activation of caspases 3 and 7, ultimately leading to programmed cell death. nih.gov This suggests that acetophenone-related structures can influence critical cellular signaling cascades.

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a crucial physicochemical property that governs the ability of a compound to cross biological membranes. researchgate.net

The butoxy group in this compound significantly increases its lipophilicity compared to its shorter-chain alkoxy counterparts. This property is expected to enhance its ability to permeate lipid-rich cell membranes through passive diffusion. researchgate.net However, excessively high lipophilicity can sometimes lead to poor aqueous solubility and non-specific binding, which may negatively impact bioavailability. nih.gov The interplay between lipophilicity and membrane permeability is complex, and an optimal balance is often required for good biological activity. nih.gov For highly lipophilic compounds, specialized in vitro models, such as the Caco-2 permeability assay with the addition of bovine serum albumin, can provide more reliable estimates of their absorption potential. nih.gov

Structural modifications, such as halogenation, can significantly impact the biological activity of a compound. The introduction of halogen atoms can alter a molecule's lipophilicity, electronic properties, and steric profile, thereby influencing its interaction with biological targets. researchgate.net

For example, the presence of a fluorine atom in the meta position of an acetoxyphenyl substituent on a progesterone derivative was found to improve its receptor binding activity compared to ortho or para substitution. nih.gov In a series of N-substituted quinone imines, derivatives with a higher number of chlorine atoms exhibited the highest insecticidal, fungicidal, and herbicidal activities. biointerfaceresearch.com The bromination of acetophenone derivatives is a common synthetic strategy to create intermediates for the synthesis of more complex, biologically active molecules. researchgate.net

Table 2: Influence of Structural Features on Biological Interactions

Structural Feature/Property Influence on Biological Interaction Example
Enzyme Inhibition Can block the active site of an enzyme, altering its function. Benzonate derivatives of acetophenone inhibiting α-glucosidase. nih.gov
Receptor Binding Determines the affinity and selectivity of a compound for a specific receptor. Acetoxyphenyl-substituted progesterone derivatives binding to the progesterone receptor. nih.gov
Lipophilicity Affects the ability of a compound to cross cell membranes. The butoxy group in this compound increases its lipophilicity.
Halogenation Can enhance biological activity by modifying physicochemical properties. Fluorine substitution on acetoxyphenyl progesterone derivatives improving receptor binding. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. By systematically modifying different parts of a molecule, researchers can identify key structural features, or pharmacophores, that are essential for its desired effect.

For acetophenone derivatives, several SAR trends have been observed in various studies:

Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring are critical for activity. For instance, in a series of acetophenone benzoylhydrazones with antioxidant activity, an unsubstituted compound showed superior reducing ability, while a 2,4-dihydroxyacetophenone analog was the most potent radical scavenger. nih.gov In a study on 1,4-dihydropyridine derivatives, the position and type of electron-withdrawing groups on the phenyl group at the 4-position were found to affect receptor-binding activity. nih.gov

Alkoxy Chain Length: In the case of 4-alkoxyacetophenones, the length of the alkoxy chain can influence lipophilicity and, consequently, biological activity. While specific SAR studies on a homologous series including the butoxy derivative are not extensively documented, it is generally understood that increasing the chain length enhances lipophilicity, which can impact membrane permeability and receptor binding up to a certain point (the "cut-off" effect).

Modifications to the Acetyl Group: Modifications to the acetyl group can also lead to significant changes in activity. For example, the formation of chalcones by condensing acetophenones with aldehydes introduces an α,β-unsaturated ketone system, which is a common feature in many biologically active compounds. nih.govajol.info

Quantitative Structure-Activity Relationship (QSAR) studies employ statistical methods to correlate the biological activity of a series of compounds with their physicochemical properties or structural descriptors. A QSAR model for 2'-hydroxy-4'-alkoxy chalcones indicated that the double bond of the α,β-unsaturated carbonyl system and a planar structure are important for their antiproliferative activity. nih.gov Such models are valuable for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent analogs. nih.govmdpi.com

Identification of Key Pharmacophores

A pharmacophore is an abstract representation of the crucial molecular features that are necessary for a molecule to bind to a specific biological target and exert its effect. unina.it These features include elements like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, arranged in a specific three-dimensional geometry. unina.it Identifying the key pharmacophore of a class of compounds is a fundamental step in drug design, allowing chemists to understand the essential interactions between a ligand and its target protein.

While a specific pharmacophore model for this compound is not detailed in the available research, studies on analogous structures provide insight into the likely key features. For instance, in research on 1-phenyl-2-(phenylamino) ethanone derivatives, the 1-phenyl-2-(phenylamino) ethanone structure was identified as the core pharmacophore responsible for occupying a key cavity in the target enzyme. nih.gov This suggests that for compounds related to this compound, the substituted phenyl ethanone moiety itself is a critical pharmacophoric element. The key features likely include the aromatic ring, the ketone group (which can act as a hydrogen bond acceptor), and the alkoxy substituent, which contributes to the molecule's hydrophobic profile.

Influence of Substituents on Biological Efficacy

The biological activity of a core scaffold like this compound can be significantly altered by the addition, removal, or modification of chemical groups, known as substituents. These changes can affect the molecule's electronic properties, size, shape, and lipophilicity, which in turn influences its ability to bind to a biological target. mdpi.com Structure-activity relationship (SAR) studies are conducted to systematically investigate these effects and determine which substituents enhance biological efficacy.

Research on related 1-phenyl ethanone derivatives has demonstrated the profound impact of substituents on inhibitory activity against specific enzymes. nih.gov Key findings from these SAR studies indicate that:

Lipophilicity and Chain Length: The nature of the substituent group plays a critical role. For example, substituting a key position with lipophilic (fat-loving) groups like cyclohexyl, n-hexyl, or n-octyl can enhance activity. nih.gov Furthermore, the length of an alkyl chain can have a significant influence; often, a longer chain leads to better activity. nih.gov

Functional Groups: The presence and position of certain functional groups are vital. Maintaining a carboxyl group at one position was found to be important for MCR-1 inhibitory activity, while its esterification resulted in a loss of activity. nih.gov

Positional Isomerism: The location of a substituent on the aromatic ring matters. A methyl group substituted at the R2 position of the phenyl ring conferred superior activity compared to the same group at the R3 position. nih.gov

Essential Moieties: The removal of certain substituents can lead to a significant loss of activity, indicating that they are essential components of the pharmacophore. nih.gov

The table below summarizes the observed influence of different substituents on the biological activity of 1-phenyl-2-(phenylamino) ethanone derivatives, which serves as a model for understanding potential modifications to the this compound scaffold.

Substituent Position/Type Modification Effect on Biological Activity Reference
Substituted with lipophilic groups (cyclohexyl, n-hexyl)Increased inhibitory activity nih.gov
Increased alkyl chain lengthImproved inhibitory activity nih.gov
R⁴Maintained as a carboxyl groupEssential for activity nih.gov
R⁴Esterification of the carboxyl groupLoss of activity nih.gov
R² vs. R³Substitution with –CH₃ at R²Superior activity compared to R³ substitution nih.gov
R⁵Removal of the alkoxy substituentLoss of activity nih.gov

Optimization for Improved Biological Activity

The optimization of a lead compound is a crucial phase in medicinal chemistry that aims to enhance its desired biological properties while minimizing undesirable ones. This process is guided by the structure-activity relationship (SAR) data obtained from initial screening and substituent analysis. By systematically modifying the lead structure, researchers can improve attributes such as potency, selectivity, and pharmacokinetic properties.

For scaffolds related to this compound, optimization strategies have focused on modifying various parts of the molecule. Based on SAR studies of 1-phenyl-2-(phenylamino) ethanone derivatives, optimization efforts identified that a combination of a lipophilic group at one position and the maintenance of a carboxyl group at another were key to improving MCR-1 inhibitory activity. nih.gov Similarly, in the development of 4-phenyl-2-quinolone derivatives as anticancer agents, the introduction of methoxy groups at specific positions on the quinolone core was a successful optimization strategy to enhance their effectiveness. nih.gov This iterative process of synthesis and biological testing allows for the fine-tuning of the molecular structure to achieve a profile suitable for a potential drug candidate.

Drug Discovery and Development Aspects

Role as a Key Intermediate in Pharmaceutical Synthesis

A key intermediate is a chemical compound that serves as a crucial building block in the synthesis of a more complex molecule, such as an active pharmaceutical ingredient (API). The 1-(4-alkoxyphenyl)ethanone scaffold, to which this compound belongs, is a valuable intermediate in the pharmaceutical industry. nbinno.com Its structure, featuring a reactive ketone group and a phenyl ring that can be further functionalized, makes it a versatile starting point for constructing a wide array of drug candidates. nbinno.com

For example, a similar compound, 1-(4-hydroxy-3-methoxyphenyl)ethanone (acetovanillone), is a key starting material for the synthesis of the antipsychotic drug Iloperidone. asianpubs.org Likewise, other ketone-containing cyclic compounds are foundational in the synthesis of new-generation, highly active narcotic analgesics. researchgate.net The utility of these intermediates lies in their ability to participate in a variety of chemical reactions, allowing for the assembly of complex molecular architectures required for specific biological activities. nbinno.com

Biocatalytic Approaches in Synthesis of Chiral Alcohols for Pharmaceuticals

Many modern pharmaceuticals are chiral molecules, meaning they exist in two non-superimposable mirror-image forms (enantiomers), where often only one enantiomer provides the therapeutic benefit. The asymmetric reduction of prochiral ketones, such as this compound, into single-enantiomer chiral alcohols is a critical step in the synthesis of these drugs. researchgate.net Biocatalysis, which uses microorganisms or isolated enzymes, has emerged as a powerful and environmentally friendly tool for achieving this transformation with high selectivity. researchgate.netnih.gov

Whole microbial cells (e.g., from genera such as Pichia, Candida, and Rhodococcus) and purified enzymes like ketoreductases (KREDs) are employed to catalyze the reduction of ketones to their corresponding (S)- or (R)-alcohols with high yield and excellent enantiomeric excess. nih.govunimi.it This "green chemistry" approach offers significant advantages over traditional chemical methods, including mild reaction conditions and high specificity, avoiding the need for toxic reagents and complex purification steps. nih.gov

The table below lists examples of biocatalysts used for the enantioselective reduction of ketones.

Biocatalyst Type Example Organism/Enzyme Transformation Significance Reference
Whole Cells (Yeast)Pichia glucozymaAromatic ketones to (S)-alcoholsProvides a selective approach for a broad range of ketones unimi.it
Whole Cells (Fungi)Mortierella ramannianaKetone reduction to (R)-alcoholHigh enantioselectivity for specific drug intermediates nih.gov
Whole Cells (Bacteria)Rhodococcus strainsDiastereoselective reduction of a keto-esterKey step in the synthesis of an HIV protease inhibitor nih.gov
Isolated EnzymeD-lactate dehydrogenase (D-LDH)Keto acid to (R)-hydroxy acidUsed in the enzymatic process for a Rhinovirus protease inhibitor nih.gov

In Vitro and In Vivo Studies for Efficacy, Safety, and Pharmacokinetic Properties

Before a compound can be considered for clinical use, it must undergo extensive testing to evaluate its efficacy, safety, and pharmacokinetic profile. This process typically begins with in vitro studies, followed by in vivo animal testing.

In Vitro Studies: These are experiments conducted in a controlled environment outside of a living organism, such as in test tubes or on cell cultures. For potential anticancer agents, initial in vitro screening involves testing the compound's cytotoxic (cell-killing) activity against various cancer cell lines, such as HepG2 (liver cancer) and MCF-7 (breast cancer). nih.gov These studies determine key parameters like the IC₅₀ value, which is the concentration of the compound required to inhibit cell growth by 50%. nih.govmdpi.com Further in vitro tests can elucidate the mechanism of action, such as whether the compound induces apoptosis (programmed cell death) or inhibits specific enzymes like tubulin polymerization. nih.govcimap.res.in

Pharmacokinetic Studies: Pharmacokinetics (PK) describes how the body absorbs, distributes, metabolizes, and excretes a drug (ADME). Both in vitro methods (e.g., using liver microsomes to study metabolism) and in vivo animal studies are used to determine a compound's PK properties, such as its bioavailability, clearance rate, and half-life. cimap.res.inmdpi.com Understanding these properties is critical for determining how a drug might behave in humans. mdpi.com

The following table outlines the progression of these essential studies.

Study Type Purpose Examples of Parameters Measured Reference
In Vitro To assess initial efficacy and mechanism of action at the cellular level.IC₅₀ values against cancer cell lines, induction of apoptosis, enzyme inhibition. nih.govcimap.res.in
In Vivo To confirm efficacy and evaluate effects in a whole living organism.Tumor growth suppression, changes in biochemical and hematological markers. nih.govcimap.res.in
Pharmacokinetic To determine the absorption, distribution, metabolism, and excretion (ADME) of a compound.Bioavailability, clearance rate, half-life, metabolic stability. cimap.res.inmdpi.com

Drug-likeness Assessment of this compound

The evaluation of a compound's drug-likeness is a critical step in medicinal chemistry, providing an early prediction of its potential to be developed into an orally active drug. This assessment is based on the analysis of key physicochemical properties that influence a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). For this compound, a comprehensive in-silico analysis of these properties has been conducted to determine its compliance with established drug-likeness criteria.

The primary framework for this assessment is Lipinski's rule of five, which identifies four key physicochemical parameters that are common among the majority of orally bioavailable drugs. In addition to Lipinski's rule, other parameters such as the topological polar surface area (TPSA) are also considered to provide a more complete picture of the compound's potential as a drug candidate.

The calculated physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Weight192.25 g/mol nih.govechemi.comepa.gov
XLogP3 (logP)2.9 nih.gov
Hydrogen Bond Donors0 nih.gov
Hydrogen Bond Acceptors2 nih.gov
Polar Surface Area (PSA)26.3 Ų nih.govechemi.com

An analysis of these properties against established drug-likeness rules is presented in the following table.

Drug-Likeness RuleParameterValue for this compoundCompliance
Lipinski's Rule of FiveMolecular Weight (< 500 Da)192.25Yes
logP (≤ 5)2.9Yes
Hydrogen Bond Donors (≤ 5)0Yes
Hydrogen Bond Acceptors (≤ 10)2Yes
Veber's RulePolar Surface Area (≤ 140 Ų)26.3Yes
Rotatable Bonds (≤ 10)5Yes

Based on this analysis, this compound fully complies with Lipinski's rule of five, exhibiting no violations. Its molecular weight of 192.25 g/mol is well below the 500 Da threshold. nih.govechemi.comepa.gov The lipophilicity, as indicated by an XLogP3 value of 2.9, is within the acceptable range for oral absorption. nih.gov Furthermore, the compound has zero hydrogen bond donors and only two hydrogen bond acceptors, comfortably meeting the criteria of five or fewer donors and ten or fewer acceptors. nih.gov

In addition to Lipinski's criteria, the topological polar surface area (TPSA) of 26.3 Ų is significantly lower than the 140 Ų limit often associated with good cell membrane permeability. nih.govechemi.com The number of rotatable bonds, which is five, also falls within the generally accepted range for good oral bioavailability.

Applications in Materials Science and Other Fields

Optical and Electrical Properties

There is a lack of specific published data on the photophysical properties, such as fluorescence, phosphorescence, or quantum yield, for 1-(4-Butoxyphenyl)ethanone. The fluorescence quantum yield is a measure of the efficiency of photon emission after photon absorption. While methods for determining these properties are well-established, and the values for many fluorescent dyes and standards are known, such characterization for this compound has not been found in the surveyed literature.

Catalytic Applications of Derivatives

Investigations into the use of derivatives of this compound as catalysts are not present in the available research. While the synthesis of various acetophenone (B1666503) derivatives often employs catalysts, such as in Friedel-Crafts acylation, the subsequent use of the resulting products or their derivatives as catalysts is not a documented application for this specific compound. Research into derivatives of other substituted acetophenones has focused on their synthesis and potential biological activities rather than catalytic applications. mdpi.commdpi.com

Agrochemical Applications

Direct evidence or specific research demonstrating the use of this compound in agrochemical applications, such as pesticides or herbicides, is not available in the public domain. The agrochemical industry continuously screens compounds for potential activity, and patents for new active ingredients are regularly filed. However, a review of patent databases and scientific articles did not yield specific information linking this compound to agrochemical formulations or activity screening programs.

Fragrance Chemistry

While a specific odor profile for this compound is not described, the use of closely related alkoxy acetophenones in the fragrance industry is documented in patent literature. Specifically, 1-(4-methoxyphenyl)ethanone, a similar molecule, is cited as a potential ingredient in perfume compositions. google.comgoogle.com This suggests that compounds within this chemical class can possess desirable olfactory properties for use in fine and functional perfumery. Patent applications for fragrance compositions often list numerous potential ingredients, and these documents indicate that alkoxy-substituted acetophenones are of interest to the fragrance industry. googleapis.comjustia.com Such compounds may be used in a wide array of consumer products, including perfumes, body care, and household items. googleapis.com

Q & A

Q. What are the optimal synthetic routes for 1-(4-Butoxyphenyl)ethanone, and how can reaction conditions be standardized for reproducibility?

  • Methodological Answer : Friedel-Crafts acylation is a viable method, using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) to acylate 4-butoxybenzene. Reaction conditions (temperature, solvent, stoichiometry) must be optimized: for example, dichloromethane at 0–5°C for 24 hours . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Standardization requires rigorous control of anhydrous conditions and catalyst activation, as moisture can deactivate Lewis acids .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer : Combine ¹H/¹³C NMR to confirm the butoxy chain (δ ~1.0–1.7 ppm for CH₂ groups) and ketone carbonyl (δ ~205–210 ppm in ¹³C). FT-IR should show a strong C=O stretch at ~1680–1720 cm⁻¹. High-resolution mass spectrometry (HRMS) with ESI+ mode can verify molecular ion peaks (e.g., [M+H]⁺ at m/z 207.148 for C₁₂H₁₆O₂) . Cross-validation with computational simulations (e.g., Gaussian DFT) enhances confidence in assignments .

Q. What are the key physicochemical properties (e.g., logP, solubility) of this compound, and how do they influence experimental design?

  • Methodological Answer : Calculate logP (e.g., ~3.2 via ChemDraw) to predict lipid solubility for bioavailability studies. Solubility in DMSO (>50 mg/mL) makes it suitable for in vitro assays. Melting point (empirically determined via DSC) and stability under UV light (via accelerated degradation studies) guide storage conditions (e.g., −20°C in amber vials) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity studies of this compound derivatives?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., cell line sensitivity, solvent effects). Standardize protocols:
  • Use identical cell lines (e.g., HEK-293 for cytotoxicity) and passage numbers.
  • Include controls for solvent interference (e.g., DMSO ≤0.1%).
  • Validate results with orthogonal assays (e.g., fluorescence-based ATP assays vs. MTT) .
    Statistical tools (e.g., Grubbs’ test for outliers) and meta-analysis of multiple datasets improve reliability .

Q. What computational strategies are effective for predicting the binding affinity of this compound to biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) against target proteins (e.g., COX-2 for anti-inflammatory studies) using optimized force fields. Validate with MD simulations (GROMACS) to assess binding stability over 100 ns. ADMET predictions (SwissADME) evaluate drug-likeness, focusing on hepatotoxicity risks from the butoxy moiety . Compare results with structural analogs (e.g., 4-methoxy derivatives) to identify substituent effects .

Q. How can researchers design experiments to investigate the oxidative stability of this compound under varying pH conditions?

  • Methodological Answer : Use HPLC-MS to track degradation products in buffers (pH 1–13) at 37°C. Identify major oxidation products (e.g., carboxylic acids via KMnO₄-mediated oxidation) . Kinetic studies (Arrhenius plots) determine activation energy, while EPR spectroscopy detects free radical intermediates. Compare with antioxidants (e.g., BHT) to assess stabilization strategies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.